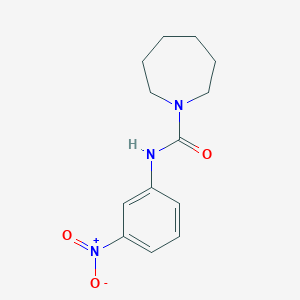
N-(5-chloro-2-methylphenyl)-N'-(3-hydroxypropyl)ethanediamide
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-N'-(3-hydroxypropyl)ethanediamide is a chemical compound that belongs to the class of amides. This compound is widely used in scientific research due to its unique properties and mechanism of action. In
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-(3-hydroxypropyl)ethanediamide is not fully understood. However, it is believed to act as a chelating agent. It forms a complex with metal ions and stabilizes them, which can lead to changes in their reactivity and properties.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or genotoxic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-chloro-2-methylphenyl)-N'-(3-hydroxypropyl)ethanediamide in lab experiments include its unique properties as a chelating agent, its low toxicity, and its ability to form stable metal complexes. However, its limitations include the lack of understanding of its mechanism of action and its limited use in biological systems.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-N'-(3-hydroxypropyl)ethanediamide. One direction is to study its potential applications in catalysis, drug delivery, and imaging. Another direction is to study its mechanism of action and its potential use in biological systems. Additionally, further research is needed to explore its toxicity and potential side effects.
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. Its properties as a chelating agent and its ability to form stable metal complexes make it a valuable tool in the design and synthesis of new metal complexes. Further research is needed to fully understand its mechanism of action and its potential applications in biological systems.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-N'-(3-hydroxypropyl)ethanediamide has been extensively used in scientific research due to its unique properties. It has been used as a ligand for the design and synthesis of new metal complexes. These metal complexes have been studied for their potential applications in catalysis, drug delivery, and imaging.
Propriétés
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8-3-4-9(13)7-10(8)15-12(18)11(17)14-5-2-6-16/h3-4,7,16H,2,5-6H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVUYCCMLDLQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(allylthio)-4-benzyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4687332.png)

![2-(1-(4-ethoxybenzyl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4687347.png)

![N-(2-iodophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4687358.png)
![N-(4-ethoxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4687365.png)
![2-(3-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4687372.png)
![2,4,5-trimethoxy-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4687383.png)

![6-(4-acetyl-1-piperazinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4687393.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4687402.png)

![4-(methoxymethyl)-6-methyl-2-[(2-nitrobenzyl)thio]nicotinonitrile](/img/structure/B4687414.png)
![N-[({2-[(4-chlorobenzyl)oxy]ethyl}amino)carbonothioyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4687420.png)